molecular formula C19H28N2O6 B5203918 1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate

1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate

Cat. No. B5203918
M. Wt: 380.4 g/mol
InChI Key: OJCRYPOAOLUHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMAP or BPP-10a and is a derivative of the piperazine family of compounds. BMAP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of BMAP is complex and involves multiple pathways. BMAP has been shown to bind to the 5-HT1A receptor, which leads to the activation of a signaling pathway known as the G-protein pathway. This pathway is involved in the regulation of a variety of physiological processes, including mood, anxiety, and pain perception. BMAP has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
BMAP has a wide range of biochemical and physiological effects, including the regulation of mood, anxiety, and pain perception. BMAP has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for mood disorders in humans. BMAP has also been shown to have analgesic effects, and may have potential as a treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BMAP in lab experiments is its specificity for the 5-HT1A receptor. This specificity allows researchers to study the function of this receptor in isolation, without the confounding effects of other neurotransmitter systems. However, one of the limitations of using BMAP is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on BMAP. One area of interest is the development of new derivatives of BMAP that have improved pharmacological properties, such as longer half-lives or increased selectivity for specific receptors. Another area of interest is the investigation of the role of BMAP in the regulation of other physiological processes, such as inflammation or immune function. Finally, there is potential for the development of new therapeutic agents based on the structure of BMAP, which could have applications in the treatment of mood disorders or chronic pain.

Synthesis Methods

The synthesis of BMAP involves several steps, including the reaction of 1-bromo-2-butene with 1-methylpiperazine, followed by the reaction of the resulting compound with 3-methylphenoxyacetyl chloride. The final step involves the reaction of the resulting compound with oxalic acid to form the oxalate salt of BMAP. The synthesis of BMAP is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

BMAP has been used extensively in scientific research for a variety of applications. One of the primary uses of BMAP is as a tool to study the function of neurotransmitter receptors in the brain. BMAP has been shown to bind to a specific type of receptor known as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. BMAP has also been used to study the function of other types of receptors, including the dopamine D2 receptor.

properties

IUPAC Name

1-(4-butan-2-ylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.C2H2O4/c1-4-15(3)18-8-10-19(11-9-18)17(20)13-21-16-7-5-6-14(2)12-16;3-1(4)2(5)6/h5-7,12,15H,4,8-11,13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCRYPOAOLUHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.